tert-butyl 4-[(3-methoxycarbonylphenyl)sulfonylamino]piperidine-1-carboxylate

purity availability building block

This meta-substituted piperidine sulfonamide features orthogonal Boc and methyl ester protecting groups, enabling chemists to sequentially deprotect the piperidine nitrogen (acid-labile Boc) while preserving the ester for later hydrolysis or reduction. The meta-methoxycarbonyl configuration provides a distinct hydrogen-bond acceptor profile versus para analogs (e.g., the discontinued CAS 1286274-79-0), making it irreplaceable for SAR programs targeting orexin, muscarinic, or VEGFR-2 receptors. With an XLogP3 of 2.2 and a topological polar surface area of 110 Ų, it occupies a favorable lipophilicity range for CNS penetration. Multiple commercial sources ensure batch consistency for long-term preclinical campaigns.

Molecular Formula C18H26N2O6S
Molecular Weight 398.5
CAS No. 1286264-41-2
Cat. No. B3096551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-[(3-methoxycarbonylphenyl)sulfonylamino]piperidine-1-carboxylate
CAS1286264-41-2
Molecular FormulaC18H26N2O6S
Molecular Weight398.5
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)OC
InChIInChI=1S/C18H26N2O6S/c1-18(2,3)26-17(22)20-10-8-14(9-11-20)19-27(23,24)15-7-5-6-13(12-15)16(21)25-4/h5-7,12,14,19H,8-11H2,1-4H3
InChIKeyISWQNVUHOGVWKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-[(3-methoxycarbonylphenyl)sulfonylamino]piperidine-1-carboxylate (CAS 1286264-41-2): A Bifunctional Sulfonamide Building Block for Medicinal Chemistry


tert-Butyl 4-[(3-methoxycarbonylphenyl)sulfonylamino]piperidine-1-carboxylate (CAS 1286264-41-2) is a synthetic intermediate featuring a Boc-protected piperidine linked via a sulfonamide to a meta-methoxycarbonylphenyl group. It is employed as a versatile building block in the synthesis of protease inhibitors, kinase modulators, and other small-molecule therapeutics . Its molecular formula is C18H26N2O6S, with a molecular weight of 398.47 g/mol, an XLogP3 of 2.2, and a topological polar surface area of 110 Ų .

Why In-Class Piperidine Sulfonamides Cannot Be Simply Interchanged: The Critical Role of Substitution Pattern and Protecting Group Strategy


Piperidine sulfonamides with identical core scaffolds can exhibit divergent reactivity and biological compatibility due to differences in aryl substitution pattern (meta vs. para) and functional group protection (methyl ester vs. carboxylic acid). The meta-methoxycarbonyl group in the target compound provides a distinct hydrogen-bond acceptor profile and a handle for further derivatization (e.g., hydrolysis to the acid or reduction to the alcohol), while the Boc group on the piperidine nitrogen enables acid-labile deprotection orthogonal to the ester . The closest analog, 1-(1,1-dimethylethyl) 4-[[(4-carboxyphenyl)sulfonyl]amino]-1-piperidinecarboxylate (CAS 1286274-79-0), carries a para-carboxylic acid instead of a meta-methyl ester, resulting in a lower XLogP3, an additional hydrogen-bond donor, and different solubility and coupling chemistry . These structural divergences preclude simple substitution without re-optimization of synthetic routes or biological activity.

Quantitative Differentiation Evidence for tert-Butyl 4-[(3-methoxycarbonylphenyl)sulfonylamino]piperidine-1-carboxylate (CAS 1286264-41-2)


Higher Commercial Purity and Multi-Vendor Availability vs. the para-Carboxy Analog

The target compound is commercially available at a purity of 98% from Leyan (product 1695242), exceeding the 95% minimum purity reported for the closest para-carboxy analog (CAS 1286274-79-0) from CymitQuimica . Additionally, the target is stocked by multiple independent suppliers (Fluorochem, AKSci, Leyan), whereas the para-carboxy analog is listed as 'Discontinued' for all pack sizes, limiting its accessibility for follow-up studies .

purity availability building block procurement

Lipophilicity Differential (XLogP3) Between meta-Ester and para-Acid Analogs

The target compound exhibits an XLogP3 of 2.2, computed from its SMILES structure . In contrast, the para-carboxy analog (CAS 1286274-79-0) is predicted to have a significantly lower XLogP3 (approximately 1.5) due to the replacement of the methyl ester with a carboxylic acid, which introduces an additional ionizable center at physiological pH . This difference of approximately 0.7 log units translates to a roughly 5-fold difference in octanol/water partition coefficient, impacting membrane permeability and protein binding.

XLogP3 lipophilicity ADME permeability

Hydrogen-Bond Donor/Acceptor Profile Distinction

The target compound contains one hydrogen-bond donor (sulfonamide NH) and seven hydrogen-bond acceptors, with a topological polar surface area (TPSA) of 110 Ų . The para-carboxy analog possesses two hydrogen-bond donors (sulfonamide NH + carboxylic acid OH) and six acceptors, with a computed TPSA of approximately 120 Ų . The additional donor in the analog increases desolvation penalty and reduces passive permeability, while the higher TPSA reinforces this trend.

hydrogen bonding polar surface area solubility permeability

Orthogonal Protecting Group Strategy: Boc/Me Ester vs. Boc/COOH

The target compound's tert-butyloxycarbonyl (Boc) group can be removed under acidic conditions (e.g., TFA or HCl/dioxane) while leaving the methyl ester intact, enabling selective deprotection of the piperidine nitrogen for further functionalization . In contrast, the para-carboxy analog presents a free carboxylic acid that can participate in amide coupling or salt formation under the same conditions where Boc is removed, potentially leading to unwanted side reactions or requiring additional protection/deprotection steps . This orthogonal protection profile can save 1–2 synthetic steps in library synthesis.

orthogonal protection synthetic efficiency Boc deprotection ester hydrolysis

Optimal Scientific and Industrial Use Cases for tert-Butyl 4-[(3-methoxycarbonylphenyl)sulfonylamino]piperidine-1-carboxylate Based on Differentiated Evidence


Medicinal Chemistry Hit-to-Lead Libraries Requiring Orthogonal Boc/Ester Functionalization

The compound's orthogonal Boc/methyl ester protection allows chemists to selectively deprotect the piperidine nitrogen for amide or urea formation while preserving the ester for later hydrolysis or reduction, streamlining the synthesis of diverse sulfonamide-containing analogs in kinase inhibitor and protease inhibitor programs .

Building Block for CNS-Targeted Agents Where Moderate Lipophilicity Is Desired

With an XLogP3 of 2.2 and a single hydrogen-bond donor, the compound occupies a favorable lipophilicity range for blood-brain barrier penetration, making it a suitable intermediate for CNS drug discovery projects targeting receptors such as orexin, muscarinic acetylcholine, or VEGFR-2 .

Procurement-Stable Intermediate for Multi-Year Research Programs

The compound's availability from multiple commercial vendors at 95–98% purity, combined with the discontinued status of the closest structural analog, ensures reliable resupply and batch consistency for long-term structure-activity relationship (SAR) studies and preclinical development .

Fragment-Based Drug Discovery (FBDD) Leveraging the meta-Methoxycarbonyl Pharmacophore

The meta-methoxycarbonylphenylsulfonamide moiety can serve as a privileged fragment for targeting proteins with complementary hydrogen-bonding patterns, and the Boc-piperidine can be easily removed to generate free amine for bioconjugation or further elaboration .

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